molecular formula C20H22N4O2 B2874175 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-ethoxyphenyl)methyl]pyridine-3-carboxamide CAS No. 1359409-33-8

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-ethoxyphenyl)methyl]pyridine-3-carboxamide

Cat. No.: B2874175
CAS No.: 1359409-33-8
M. Wt: 350.422
InChI Key: BGHJCGYBNFTPNA-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-ethoxyphenyl)methyl]pyridine-3-carboxamide is a complex organic compound that features a pyrazole ring and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-ethoxyphenyl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the pyrazole ring, followed by its attachment to the nicotinamide core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-ethoxyphenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-ethoxyphenyl)methyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-ethoxyphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxybenzyl)pyrimidin-2-amine
  • 3,5-dimethyl-1H-pyrazole-4-carboxamide

Uniqueness

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-ethoxyphenyl)methyl]pyridine-3-carboxamide is unique due to its specific structural features, such as the combination of a pyrazole ring and a nicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-[(4-ethoxyphenyl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-4-26-18-8-5-16(6-9-18)12-22-20(25)17-7-10-19(21-13-17)24-15(3)11-14(2)23-24/h5-11,13H,4,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHJCGYBNFTPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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